4-(2,5-Difluorophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9F2NO |
|---|---|
Molecular Weight |
197.18 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-7-1-2-9(12)8(4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14) |
InChI Key |
GOIBDZHZJSQVCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 2,5 Difluorophenyl Pyrrolidin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Pyrrolidin-2-one Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in solution. It provides unparalleled insight into the connectivity of atoms, their spatial relationships, and the electronic environment of individual nuclei.
1D and 2D NMR Techniques for Regio- and Stereochemical Assignment
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the initial and most crucial steps in the structural analysis of 4-(2,5-difluorophenyl)pyrrolidin-2-one (B6255756). The ¹H NMR spectrum reveals the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through chemical shifts and coupling constants. For the pyrrolidin-2-one ring, the protons at the C3, C4, and C5 positions would present a complex, coupled spin system. The proton at C4, being a methine group attached to the difluorophenyl ring, would typically appear as a multiplet due to coupling with the adjacent C3 and C5 protons. The diastereotopic protons at C3 and C5 would further complicate the spectrum, often requiring two-dimensional (2D) techniques for unambiguous assignment.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in piecing together the molecular framework. A COSY spectrum would definitively establish the proton-proton coupling network within the pyrrolidin-2-one ring, connecting the signals of the C3, C4, and C5 protons. An HSQC experiment correlates each proton signal with its directly attached carbon atom, allowing for the confident assignment of the ¹³C NMR spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, for instance, between the C4 proton and the carbons of the aromatic ring, thus confirming the regiochemistry of the substitution. For determining stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are pivotal. These techniques detect through-space interactions between protons that are close to each other, which can help in assigning the relative stereochemistry at the C4 position.
| Technique | Information Obtained | Application to this compound |
| ¹H NMR | Chemical shift, integration, coupling constants | Identifies distinct proton environments and their connectivity. |
| ¹³C NMR | Number and type of carbon atoms | Confirms the carbon skeleton of the molecule. |
| COSY | ¹H-¹H correlations | Establishes the proton coupling network within the pyrrolidin-2-one ring. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns protons to their directly attached carbons. |
| HMBC | ¹H-¹³C long-range correlations | Confirms the attachment of the difluorophenyl ring to the C4 position. |
| NOESY/ROESY | Through-space ¹H-¹H correlations | Determines the relative stereochemistry at the C4 chiral center. |
Fluorine NMR (¹⁹F NMR) Analysis of Difluorophenyl Substituents
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, making it an excellent probe for molecular structure and electronics. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C5 positions of the phenyl ring. The chemical shifts of these fluorine nuclei would be indicative of their electronic environment. Furthermore, these signals would exhibit coupling to each other (⁴JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF), providing further structural confirmation. The magnitude of these coupling constants can offer insights into the geometry of the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound (C₁₀H₉F₂NO).
In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. Upon ionization, the molecule can break apart in a predictable manner. The fragmentation of this compound would likely involve characteristic losses, such as the loss of the lactam carbonyl group (CO) or fragmentation of the pyrrolidin-2-one ring. The observation of a fragment corresponding to the 2,5-difluorophenyl moiety would further corroborate the proposed structure.
| Technique | Information Obtained | Application to this compound |
| HRMS | Exact mass measurement | Confirms the molecular formula (C₁₀H₉F₂NO). |
| MS/MS | Fragmentation patterns | Elucidates the connectivity of the molecule by analyzing fragment ions. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the five-membered lactam (pyrrolidin-2-one) ring. The N-H stretching vibration of the secondary amide would likely appear as a broad band around 3200 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed in the 2850-3100 cm⁻¹ region. Finally, the C-F stretching vibrations of the difluorophenyl group would give rise to strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
While NMR and MS can provide a detailed picture of the connectivity and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry and the precise three-dimensional arrangement of atoms in a crystalline solid. For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the absolute assignment of the configuration (R or S) at the C4 stereocenter. Furthermore, the crystal structure would reveal detailed information about bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's conformation in the solid state. This can include the puckering of the pyrrolidin-2-one ring and the relative orientation of the difluorophenyl substituent.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Compound Analysis
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are particularly useful for the analysis of chiral compounds in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. For a single enantiomer of this compound, the ECD spectrum would show characteristic positive or negative Cotton effects. This experimental spectrum can be compared with a theoretically calculated spectrum for a known absolute configuration (e.g., the R- or S-enantiomer) to determine the absolute stereochemistry of the compound in solution. This technique is complementary to X-ray crystallography and is especially valuable when suitable single crystals cannot be obtained.
Computational and Theoretical Investigations of 4 2,5 Difluorophenyl Pyrrolidin 2 One and Analogs
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying organic molecules. researchgate.net DFT calculations allow for the determination of optimized molecular geometries, conformational energies, and electronic properties, which are crucial for understanding the molecule's stability and reactivity. For 4-(2,5-difluorophenyl)pyrrolidin-2-one (B6255756), DFT studies, typically using functionals like B3LYP with basis sets such as 6-31G* or higher, would provide fundamental insights into its molecular architecture. nih.gov
The pyrrolidine (B122466) ring is known to be flexible, primarily adopting two predominant puckered conformations known as envelope (E) or twist (T) forms. acs.orgnih.gov The specific conformation is heavily influenced by the nature and position of substituents. In this compound, the bulky difluorophenyl group at the C4 position would sterically favor a pseudoequatorial orientation to minimize non-bonded interactions. nih.gov
Geometry optimization via DFT would precisely calculate bond lengths, bond angles, and dihedral angles for the most stable conformers. The electronegativity of the fluorine atoms on the phenyl ring can also influence the ring pucker through electronic effects. nih.gov A conformational search and subsequent energy calculations would identify the global minimum energy structure, representing the most populated conformation of the molecule under isolated conditions. researchgate.net
The following table presents hypothetical, yet representative, optimized geometric parameters for the pyrrolidine ring of 4-phenylpyrrolidin-2-one analogs, as would be determined by DFT calculations.
| Parameter | Typical Value (Analog) |
| C2-N1 Bond Length | 1.35 Å |
| C2=O Bond Length | 1.23 Å |
| C4-C5 Bond Length | 1.54 Å |
| N1-C5-C4 Angle | 105.0° |
| C5-C4-C3 Angle | 106.5° |
| Ring Pucker Dihedral | Variable (e.g., 20-40°) |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring, while the LUMO may be centered around the electrophilic carbonyl group of the pyrrolidinone ring. From these energies, important quantum chemical descriptors can be calculated to quantify reactivity.
This interactive table shows representative FMO energies and calculated quantum chemical descriptors for pyrrolidinone analogs based on DFT studies.
| Parameter | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -6.5 | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | Chemical reactivity/stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 | Electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | 0.19 | Ease of charge transfer |
Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions like hydrogen bonding.
For this compound, an MEP map would show the most negative potential (typically colored red) concentrated around the carbonyl oxygen and the two fluorine atoms, indicating these are the primary sites for electrophilic attack or hydrogen bond acceptance. The most positive potential (colored blue) would be located around the N-H proton of the amide group, identifying it as a hydrogen bond donor site. The phenyl ring would exhibit a mixed potential, influenced by the electron-withdrawing fluorine atoms.
Quantum Chemical Calculations for Prediction of Reactivity and Selectivity
Beyond FMO analysis, quantum chemical calculations can provide a deeper understanding of reactivity and selectivity. By modeling reaction pathways and calculating the energies of transition states, chemists can predict which reactions are kinetically favored. nih.gov For instance, in reactions involving the pyrrolidinone ring, such as N-alkylation or reactions at the alpha-carbon to the carbonyl, computational methods can determine the activation energy barriers for different potential products. This allows for the prediction of regioselectivity and stereoselectivity, which is crucial in synthetic chemistry and drug design. nih.gov
Molecular Dynamics Simulations of this compound in Biological Environments
While DFT studies are excellent for analyzing molecules in a static, isolated state, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a simulated environment, such as in water or a lipid bilayer. nih.govdeakin.edu.au An MD simulation would track the movements and interactions of every atom in the system, providing a dynamic picture of the molecule's conformational flexibility, solvation, and interactions with its surroundings. researchgate.net
For this compound, an MD simulation in an aqueous environment could reveal stable hydration shells and preferred conformational states in solution. jchemlett.com If the molecule is being investigated as a potential drug, simulating its interaction with a model biological membrane can provide insights into its permeability and how it might orient itself when approaching a cell surface. nih.gov
In Silico Modeling for Receptor Interaction and Binding Affinity Predictions
In silico modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein or enzyme. nih.govijper.org This method is central to modern drug discovery. researchgate.netnih.gov The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com
For this compound, docking studies could be performed against a variety of potential biological targets, such as enzymes or receptors implicated in a disease of interest. researchgate.net The results would predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. researchgate.netnih.gov These studies can rationally guide the design of more potent analogs by suggesting structural modifications to improve binding. nih.gov
The following table provides an example of docking results for pyrrolidinone analogs against a hypothetical enzyme target, illustrating how binding affinity is reported.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog A | -8.5 | TYR-84, SER-120, PHE-210 |
| Analog B | -7.9 | TYR-84, GLN-119, TRP-214 |
| Analog C | -9.2 | TYR-84, SER-120, PHE-210, ARG-218 |
| Reference Inhibitor | -9.5 | TYR-84, SER-120, PHE-210 |
Exploration of Noncovalent Interactions in Difluorophenyl Pyrrolidin-2-one Systems
Noncovalent interactions (NCIs) are fundamental in dictating the three-dimensional structure, crystal packing, and ultimately the physicochemical properties of molecular solids. In systems such as this compound, a complex interplay of various weak and strong interactions governs the supramolecular architecture. The presence of the difluorophenyl ring and the pyrrolidin-2-one lactam moiety provides a rich landscape for a variety of NCIs, which have been extensively explored through computational and theoretical methods.
The pyrrolidin-2-one ring features a strong hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the carbonyl C=O group). This combination readily forms robust and predictable supramolecular synthons, which are structural units built from intermolecular interactions. mdpi.comtaylorfrancis.comroutledge.com The most common of these is the amide-amide homosynthon, where two molecules form a centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds. This interaction is often a primary driver in the crystal engineering of related structures. mdpi.com
The difluorophenyl group introduces a different set of weaker, yet cumulatively significant, interactions. Historically, organic fluorine was considered a poor hydrogen bond acceptor. nih.gov However, modern computational studies have revised this view, demonstrating that interactions involving fluorine can play a crucial role in stabilizing crystal structures. tandfonline.commdpi.com These interactions include weak C–H···F hydrogen bonds, π–π stacking interactions modified by the fluorine substituents, and F···F contacts. tandfonline.commdpi.comresearchgate.net The high electronegativity of fluorine atoms polarizes the adjacent carbon atoms and influences the quadrupole moment of the aromatic ring, affecting how it interacts with neighboring molecules.
Computational chemistry provides essential tools to dissect and quantify these varied interactions. Methodologies such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are employed to visualize and energetically characterize the forces at play. nih.govnih.govacs.orgacs.org DFT calculations are used to determine the geometries and binding energies of molecular dimers and clusters, while QTAIM analyzes the electron density to identify and characterize bonding interactions, including weak noncovalent ones. nih.govacs.orgrsc.org Hirshfeld surface analysis offers a powerful method to visualize and quantify intermolecular contacts, partitioning the crystal space into regions where each molecule dominates and color-coding the surfaces to show close contacts. tandfonline.comnih.govfgcu.eduscirp.org
Table 1: Potential Noncovalent Interactions in this compound This table summarizes the primary noncovalent interactions anticipated in the crystal structure of this compound, categorized by the interacting moieties and their expected relative strength.
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Typical Strength | Primary Role |
| Hydrogen Bond | N-H (Lactam) | C=O (Lactam) | Strong | Formation of primary supramolecular synthons (e.g., dimers, chains) mdpi.com |
| Hydrogen Bond | C-H (Aromatic/Aliphatic) | C=O (Lactam) | Weak to Moderate | Crystal packing stabilization |
| Hydrogen Bond | C-H (Aromatic/Aliphatic) | F (Aromatic) | Weak | Directional influence on crystal packing tandfonline.comnih.gov |
| π–π Stacking | Difluorophenyl Ring | Difluorophenyl Ring | Moderate | Stabilization of layered or slipped-stack structures researchgate.netmdpi.com |
| Halogen Interactions | C-F | C-F | Weak | Contribution to overall lattice energy mdpi.com |
Table 2: Computational Methods for Analyzing Noncovalent Interactions This table outlines the key theoretical and computational methods used to investigate the noncovalent interactions within difluorophenyl pyrrolidin-2-one systems and their specific applications.
| Method | Abbreviation | Primary Application in NCI Analysis | References |
| Density Functional Theory | DFT | Calculation of interaction energies, geometry optimization of molecular clusters. | nih.govtandfonline.com |
| Quantum Theory of Atoms in Molecules | QTAIM | Characterization of interactions via electron density topology at bond critical points. | nih.govrsc.orgnih.gov |
| Non-Covalent Interaction Plot | NCI Plot | Visualization of noncovalent interaction regions in 3D space. | acs.orgresearchgate.net |
| Hirshfeld Surface Analysis | --- | Visualization and quantification of intermolecular contacts and their relative contributions to crystal packing. | tandfonline.comnih.govfgcu.eduscirp.org |
| Symmetry-Adapted Perturbation Theory | SAPT | Decomposition of interaction energies into physically meaningful components (electrostatic, exchange, induction, dispersion). | nih.gov |
Mechanistic Studies of Biological Activities of 4 2,5 Difluorophenyl Pyrrolidin 2 One Derivatives
Investigation of Enzyme Inhibition Mechanisms
Derivatives of the 4-(2,5-difluorophenyl)pyrrolidin-2-one (B6255756) scaffold have been identified as potent inhibitors of several enzyme classes critical to cell division and signaling. The specific nature of these interactions underscores the therapeutic potential of this chemical class.
Specific Enzyme Targets (e.g., Trk receptors, KSP, DPP-4)
Trk Receptors: Certain derivatives containing the 2-(2,5-difluorophenyl)pyrrolidin moiety have been developed as inhibitors of the Tropomyosin receptor kinase (Trk) family. google.comnih.gov One such compound, (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, has been identified as an inhibitor of Trk family protein tyrosine kinases. google.com The Trk signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is implicated in various cancers, making it a key therapeutic target. google.com
KSP: The kinesin spindle protein (KSP), essential for the proper separation of spindle poles during mitosis, is another key target for this class of compounds. researchgate.netnih.gov The derivative (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide, also known as MK-0731, is a potent KSP inhibitor. researchgate.net By inhibiting KSP, MK-0731 causes mitotic arrest, which can selectively kill proliferating cancer cells. researchgate.netnih.gov
DPP-4: Dipeptidyl peptidase-4 (DPP-4) is a well-known target for the management of type 2 diabetes. wikipedia.orgnih.gov While various pyrrolidine-based compounds are known to be effective DPP-4 inhibitors, the available scientific literature does not prominently feature derivatives of this compound specifically for this enzymatic target. researchgate.net The main structural classes of DPP-4 inhibitors, known as gliptins, vary widely but often feature a core that interacts with the enzyme's active site. wikipedia.orgnih.gov
Kinetic Characterization of Enzyme-Inhibitor Interactions
The kinetic profiles of these derivatives define their potency and mechanism of action. For the KSP inhibitor MK-0731, studies have provided a detailed characterization of its interaction with the target enzyme.
MK-0731 is a highly selective and potent inhibitor of KSP, with a reported half-maximal inhibitory concentration (IC50) of 2.2 nM. researchgate.netnih.govmedchemexpress.com Kinetic studies have demonstrated that it functions as a non-competitive and allosteric inhibitor. researchgate.netnih.govmedchemexpress.com This means it does not compete with ATP or microtubules for binding to KSP, but instead binds to a different site on the enzyme, inducing a conformational change that inhibits its activity. nih.gov This allosteric mechanism contributes to its high selectivity for KSP over other kinesin motor proteins, which is reported to be over 20,000-fold. nih.govmedchemexpress.com
While (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide is confirmed to inhibit the Trk kinase family, detailed public data on its kinetic parameters, such as its mode of inhibition or specific binding constants, are not extensively available in the referenced literature. google.com
Cellular Mechanism of Action Studies
The enzymatic inhibition by these compounds translates into significant effects at the cellular level. Research has focused on their ability to trigger apoptosis, alter gene expression, and reduce the viability of cancer cells.
Induction of Apoptosis in Cancer Cell Lines
A key mechanism of action for derivatives of this class is the induction of apoptosis, or programmed cell death, in cancer cells. One specific derivative, (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide, has been shown to induce apoptosis in human hepatocellular carcinoma (HepG2) cells. Flow cytometric analysis confirmed that treatment with this pyrrolidine (B122466) derivative leads to a significant increase in the population of apoptotic cells.
Table 1: Apoptosis Rates in HepG2 Cells Treated with a Pyrrolidine-2-Carboxamide Derivative
| Treatment Group | Concentration | Apoptosis Rate (%) |
|---|---|---|
| Control | 0 µM | 1.9 |
| Derivative | 7.8 µM | 15.6 |
| Derivative | 15.6 µM | 21.1 |
| Derivative | 31.2 µM | 24.3 |
| Derivative | 62.5 µM | 30.6 |
This table is interactive. You can sort and filter the data.
Modulation of Gene Expression Pathways (e.g., TNF, BCL2, IAP, caspase families)
The pro-apoptotic effects of these compounds are underpinned by their ability to modulate the expression of genes that regulate cell death. Treatment of HepG2 cells with (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide was found to regulate the expression of 84 genes involved in apoptosis pathways. nih.gov This included significant changes in the expression of genes belonging to crucial families that control both the intrinsic and extrinsic apoptosis signaling pathways. nih.gov
Table 2: Gene Families Regulated by a Pyrrolidine-2-Carboxamide Derivative in HepG2 Cells nih.gov
| Gene Family | Function in Apoptosis | Observation |
|---|---|---|
| TNF Superfamily | Members can initiate the extrinsic apoptosis pathway. | Expression regulated by the compound. |
| BCL2 Family | Contains both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) members that control the intrinsic pathway. | Alteration in the expression of both pro- and anti-apoptotic genes observed. |
| IAP Family | (Inhibitor of Apoptosis Protein) family members block caspase activity. | Expression regulated by the compound. |
| Caspase Family | Proteases that execute the final stages of apoptosis. | Expression regulated by the compound. |
This table is interactive. You can sort and filter the data.
Effects on Cellular Proliferation and Viability (In Vitro Studies)
In vitro studies have consistently demonstrated the ability of this compound derivatives to inhibit the proliferation and reduce the viability of cancer cells. The KSP inhibitor MK-0731 has been shown to inhibit the proliferation of multiple tumor cell lines, including those resistant to other drugs. nih.gov
Similarly, the derivative (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide demonstrated a dose- and time-dependent inhibition of viability in HepG2 cells. The half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth, was determined and used in subsequent gene expression studies. nih.gov
Table 3: Effect of a Pyrrolidine-2-Carboxamide Derivative on HepG2 Cell Viability
| Concentration | Time Point | Cell Viability (%) |
|---|---|---|
| 7.8 µM | 24h | ~85% |
| 125 µM | 24h | ~60% |
| 7.8 µM | 48h | ~75% |
This table is interactive. You can sort and filter the data. Data is estimated from graphical representations in the source material.
Receptor Binding and Modulation Studies
The biological effects of this compound and its related derivatives are often initiated by their interaction with specific biological macromolecules. Mechanistic insights are frequently gained through receptor binding and modulation studies, which clarify how these compounds engage with physiological targets to elicit a response.
Derivatives of the pyrrolidin-2-one scaffold have been extensively studied for their interactions with various components of the central and peripheral nervous systems. Research has demonstrated that these compounds can bind to and modulate the activity of several key neurotransmitter receptors and transporters.
One area of investigation has been the adrenergic system. A series of novel arylpiperazines containing a pyrrolidin-2-one fragment was assessed for binding affinity to α1- and α2-adrenoceptors. nih.gov These studies identified compounds with significant affinity for both receptor subtypes, indicating potential as adrenolytic agents. nih.govresearchgate.net For instance, derivatives with specific substitutions on the phenyl ring demonstrated the ability to antagonize the pressor responses induced by epinephrine (B1671497) and norepinephrine (B1679862). researchgate.net
Binding Affinities of Pyrrolidin-2-one Derivatives for Adrenoceptors
| Compound | Target Receptor | Binding Affinity (pKi) |
|---|---|---|
| 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α1-AR | 7.13 nih.gov |
| 1-{3-[4-(4-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one | α2-AR | 7.29 nih.gov |
The monoamine transporter system is another significant target. Analogs of pyrovalerone, which feature a 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one structure, have been identified as potent and selective inhibitors of the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET). nih.gov These compounds generally show weak activity at the serotonin (B10506) transporter (SERT), making them valuable tools for studying the specific roles of DAT and NET. nih.gov
Inhibition of Monoamine Uptake by a Pyrovalerone Analog
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) | Potent Inhibition nih.gov | Potent Inhibition nih.gov | Poor Inhibition nih.gov |
Furthermore, investigations into the glutamatergic system have revealed that rigid analogs of glutamate (B1630785), such as pyrrolidine-2,4-dicarboxylates, can selectively interact with glutamate uptake systems. nih.gov One specific diastereomer, the L-trans-isomer, was found to be a potent and selective competitive inhibitor of high-affinity L-glutamate transport, while showing no significant binding to NMDA, kainate, or quisqualate receptors. nih.gov This highlights the specific conformational requirements for interacting with the glutamate transport system. nih.gov
A specific derivative incorporating the 2-(2,5-difluorophenyl)-pyrrolidin moiety, (S)‐N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, has been identified as an inhibitor of the Trk family of protein tyrosine kinases (TrkA, TrkB, TrkC). google.com These receptors are activated by neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) and are implicated in the signaling and survival of neuronal cells. google.com
To complement experimental binding assays, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to visualize and understand the interactions between pyrrolidin-2-one derivatives and their macromolecular targets at an atomic level. These in-silico techniques predict the preferred binding poses, orientation, and affinity of a ligand within the active site of a receptor or enzyme.
Molecular docking studies have been instrumental in elucidating the mechanism of action for related pyrrolidinone structures. For example, in the context of anti-inflammatory activity, docking simulations helped to explain the selectivity of N-substituted pyrrolidine-2,5-dione derivatives for cyclooxygenase-2 (COX-2) over COX-1. ebi.ac.uk These studies revealed that selective inhibitors formed significant interactions with amino acid residues located in an additional secondary pocket of the COX-2 enzyme, an interaction not possible with the COX-1 isoform. ebi.ac.uk
Similarly, docking studies on 1,3,4-oxadiazole (B1194373) derivatives have been performed with the GABAa receptor to predict binding interactions and identify potent anticonvulsant candidates. wjarr.com These computational models can predict hydrogen bond interactions and binding energies (e.g., MolDock scores), providing a rationale for the observed biological activity. wjarr.com
Molecular dynamics simulations offer a more dynamic view of the ligand-receptor complex, simulating its movement and conformational changes over time. MD simulations can be used to assess the stability of the predicted binding pose from docking studies and to calculate binding free energies. This technique has been applied to study the interaction of various pharmacologically active molecules with biological membranes and receptors, providing insights into the dynamic nature of these interactions. frontiersin.orgresearchgate.net While specific MD simulation studies on this compound were not detailed in the reviewed literature, the application of this method to analogous systems underscores its importance in modern drug design and mechanistic studies.
Investigation of Other Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antioxidant, Adrenolytic properties)
Beyond their effects on the nervous system, derivatives of this compound and related scaffolds have been explored for a range of other therapeutic properties.
Anti-inflammatory Properties The anti-inflammatory potential of pyrrolidine and pyrrole (B145914) derivatives has been linked to the inhibition of key enzymes in the inflammatory cascade. Studies have shown that certain 4,5-diarylpyrroles exhibit anti-inflammatory effects that correlate with their ability to inhibit the inducible isoform of cyclooxygenase (COX-2). nih.gov Furthermore, a series of N-substituted pyrrolidine-2,5-dione derivatives were evaluated as multi-target anti-inflammatory agents, demonstrating inhibition of COX-1, COX-2, and 5-lipoxygenase (5-LOX). ebi.ac.uk One compound from this series emerged as a particularly potent and selective inhibitor of COX-2. ebi.ac.uk The anti-inflammatory mechanism of some fluorine-substituted compounds has also been associated with the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov
COX-2 Inhibition by a Pyrrolidin-2,5-dione Derivative
| Compound Series | Most Potent Compound (13e) IC50 | Selectivity Index (SI) |
|---|---|---|
| Aryl Carbonyl Pyrrolidine-2,5-diones | 0.98 µM ebi.ac.uk | 31.5 ebi.ac.uk |
Antimicrobial Activity The pyrrolidine core is a structural unit found in many compounds with antimicrobial properties. nih.gov Research into pyrrolidine-2,5-dione derivatives has shown them to possess moderate to low antimicrobial activity against various bacterial and fungal species. nih.govscispace.comresearchgate.net For example, certain derivatives were tested against a panel of microorganisms, and their Minimum Inhibitory Concentrations (MICs) were determined. nih.govscispace.com Another study on succinimide-maleimide derivatives reported good MIC values against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq
Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | Microorganism | MIC Range (µg/mL) |
|---|---|---|
| N-arylsuccinimid (Compound 5) | Bacteria & Fungi | 32–128 nih.govscispace.com |
| Azo derivative (Compound 8) | Bacteria & Fungi | 16–256 nih.govscispace.com |
Antioxidant Properties Several studies have highlighted the antioxidant potential of pyrrolidin-2-one derivatives. researchgate.net The free radical scavenging ability of newly synthesized derivatives is often evaluated using methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net In one study, a series of pyrrolidin-2-one derivatives that also possessed adrenolytic properties were shown to have a significant antioxidant effect. researchgate.net This suggests a potential dual mechanism where the compound's therapeutic effects may be related to both receptor antagonism and reduction of oxidative stress. researchgate.net The antioxidant capacity of diphenylamine-pyrrolidin-2-one-hydrazone derivatives has also been confirmed using the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com
Adrenolytic Properties As mentioned previously, certain pyrrolidin-2-one derivatives exhibit antagonist activity at α-adrenoceptors. nih.gov This adrenolytic action involves blocking the receptors, thereby preventing their activation by endogenous catecholamines like epinephrine and norepinephrine. researchgate.net This property is the basis for their hypotensive effects observed in preclinical models and is a key aspect of their pharmacological profile. nih.gov The binding affinities (pKi values) quantify the potency of this interaction at the molecular level. nih.gov
Structure Activity Relationship Sar Studies of 4 2,5 Difluorophenyl Pyrrolidin 2 One Derivatives
Impact of Fluorine Substituents on Biological Activity and Physicochemical Properties
The specific placement of the two fluorine atoms on the phenyl ring profoundly influences the molecule's interaction with biological targets. The 2,5-difluoro substitution pattern creates a unique electronic environment. While direct comparative studies on the positional isomerism for 4-phenylpyrrolidin-2-one derivatives are not extensively published, SAR principles from related scaffolds suggest that different substitution patterns (e.g., 2,4-, 2,6-, 3,4-, or 3,5-difluoro) would lead to significant variations in biological activity.
For instance, an ortho-fluoro substituent (at position 2) can induce a conformational twist in the phenyl ring relative to the pyrrolidinone core, which can be either beneficial or detrimental to binding affinity depending on the target protein's topology. A meta-fluoro atom (position 3) primarily exerts a strong inductive effect, while a para-substituent (position 4) can participate in hydrogen bonding and influence electronics through both inductive and resonance effects. The 2,5-difluoro pattern combines the conformational influence of the ortho-substituent with the inductive effect of a meta-substituent, resulting in a distinct charge distribution and steric profile that can be optimized for specific targets.
| Phenyl Ring Substitution | Postulated Primary Effect(s) | Potential Impact on Biological Activity |
| 2,5-Difluoro | Combination of steric (ortho) and strong inductive (meta) effects. | Can orient the phenyl ring in a specific conformation for optimal target binding while modulating pKa. |
| 2,4-Difluoro | Ortho-steric effect plus para-electronic effects (inductive and resonance). | May enhance binding through hydrogen bond acceptance at the 4-position. |
| 3,5-Difluoro | Symmetrical, strong inductive effects from two meta positions. | Significantly alters the acidity/basicity of nearby groups and overall electron density of the ring. |
| 2,6-Difluoro | Symmetrical steric hindrance. | Forces a significant twist (dihedral angle) of the phenyl ring, which can lock the molecule into a specific, potentially highly active, conformation. |
This table presents generalized principles of fluorine substitution effects, which are applicable to the rational design of 4-phenylpyrrolidin-2-one derivatives.
Fluorine is the most electronegative element, and its introduction onto the phenyl ring significantly alters the electronic properties of the molecule. The strong electron-withdrawing nature of the two fluorine atoms in the 2,5-difluoro arrangement reduces the electron density of the aromatic ring. This modification can impact the pKa of the pyrrolidinone nitrogen and influence hydrogen bonding capabilities and potential π-π stacking interactions with the biological target. nih.govresearchgate.net Variations in the electronic nature of the pyrrolidinone ring have been shown to severely diminish activity in related inhibitor classes, underscoring the importance of this parameter. nih.govresearchgate.net
| Compound | logP (Calculated) | Key Physicochemical Feature |
| 4-Phenylpyrrolidin-2-one | 1.15 | Unsubstituted parent scaffold. |
| 4-(2-Fluorophenyl)pyrrolidin-2-one | 1.45 | Single ortho-fluoro substitution increases lipophilicity. |
| 4-(4-Fluorophenyl)pyrrolidin-2-one | 1.48 | Single para-fluoro substitution provides a similar lipophilic shift. |
| 4-(2,5-Difluorophenyl)pyrrolidin-2-one (B6255756) | 1.75 | Di-substitution further enhances lipophilicity. |
Calculated logP values are illustrative and serve to demonstrate the general trend of increased lipophilicity with fluorine substitution.
Role of Pyrrolidin-2-one Ring Substituents in Modulating Biological Profiles
Modifications to the pyrrolidin-2-one ring itself offer a powerful avenue for modulating the biological and pharmacological properties of the lead compound. Substitutions can be made at the N-1, C-3, and C-5 positions.
N-1 Position: The nitrogen atom of the lactam ring is a key site for introducing a wide variety of substituents to explore new binding interactions or to attach linkers to other pharmacophores. In studies of related pyrrolidin-2-one derivatives, attaching arylpiperazinylpropyl groups at the N-1 position led to compounds with antiarrhythmic activities. nih.gov
C-3 Position: Introducing substituents at the C-3 position can influence the molecule's stereochemistry and provide additional interaction points with the target. For example, in some series of pyrrolidine (B122466) derivatives, substitution at this position strongly affects anticonvulsant activity. nih.gov
C-5 Position: The C-5 position, adjacent to the nitrogen, can also be substituted to fine-tune activity. Modifications at this position can alter the lactam's reactivity and steric profile.
The SAR of these modifications is highly dependent on the specific biological target. For a given target, there is often a strict requirement for the size, polarity, and hydrogen-bonding capacity of the substituent.
Stereochemical Influences on Target Binding and Biological Efficacy
The 4-position of the pyrrolidin-2-one ring is a chiral center. Consequently, this compound exists as two enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers can have vastly different biological activities, potencies, and safety profiles due to the stereospecific nature of biological targets like enzymes and receptors. researchgate.net
The absolute configuration at the C-4 position determines the three-dimensional orientation of the 2,5-difluorophenyl group. One enantiomer may fit optimally into a binding pocket, while the other may bind with lower affinity or not at all. Furthermore, if additional chiral centers are introduced, for example by adding a substituent at the C-3 position, multiple diastereomers are possible. SAR studies on related scaffolds have shown that a cis-configuration of substituents at the C-3 and C-4 positions can be strongly preferred over the trans orientation for certain biological targets. nih.gov This highlights the critical importance of controlling stereochemistry during synthesis and evaluating the biological activity of each stereoisomer independently.
Rational Design Principles for Optimizing Pyrrolidin-2-one-Based Compounds
The optimization of this compound derivatives follows established principles of rational drug design. nih.gov This process typically begins with a "hit" compound identified through screening, which is then optimized into a "lead" compound with improved properties.
Key strategies include:
Structure-Based Design: If the 3D structure of the biological target is known, computational docking studies can be used to predict how derivatives of this compound will bind. This allows for the design of new analogues with substituents that are predicted to form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding site.
Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of known active compounds. This model defines the essential steric and electronic features required for activity, guiding the design of new molecules that fit the model. nih.gov
Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties to improve the molecule's ADME profile. For example, replacing a metabolically liable methyl group on a substituent with a trifluoromethyl group or replacing the phenyl ring with a bioisosteric heterocycle like thiophene (B33073) or pyridine.
Comparative Studies with Structurally Related Pyrrolidine and Heterocyclic Derivatives
To fully understand the SAR of the this compound scaffold, it is useful to compare its activity with that of structurally related analogues.
Comparison with other Phenyl Isomers: As discussed, altering the fluorine substitution pattern on the phenyl ring (e.g., 4-(2,4-difluorophenyl) or 4-(3,5-difluorophenyl)) would likely result in different activity profiles due to changes in electronics and conformation.
Alterations to the Pyrrolidin-2-one Core: The pyrrolidin-2-one ring itself can be compared to other heterocyclic scaffolds. For example, replacing it with a pyrrolidine (lacking the carbonyl), a piperidine (B6355638) (a six-membered ring), or an open-chain analogue would drastically alter the compound's rigidity, polarity, and hydrogen-bonding pattern, almost certainly leading to a major change in its biological profile. In one class of AKR1C3 inhibitors, the pyrrolidin-2-one moiety was found to be a crucial component, with variations severely diminishing activity. nih.govresearchgate.net
These comparative studies are essential for confirming that the this compound scaffold is indeed optimal for a given biological target and for identifying new avenues for lead optimization.
Derivatization and Chemical Reactivity of 4 2,5 Difluorophenyl Pyrrolidin 2 One
Functionalization of the Pyrrolidin-2-one Nitrogen
The nitrogen atom of the pyrrolidin-2-one ring is a key site for derivatization. As a secondary amide, the N-H bond can be readily substituted through various reactions, allowing for the introduction of a wide range of functional groups. This functionalization is crucial for modulating the compound's physicochemical properties and for constructing more complex molecular architectures.
Common methods for N-functionalization include alkylation, arylation, and acylation.
N-Alkylation: This can be achieved by treating 4-(2,5-difluorophenyl)pyrrolidin-2-one (B6255756) with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, forming a nucleophilic amide anion that subsequently attacks the alkyl halide.
N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. These methods typically involve reacting the lactam with an aryl halide in the presence of a copper or palladium catalyst and a suitable ligand.
N-Acylation: Acyl groups can be introduced by reacting the lactam with acyl chlorides or anhydrides. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. Acyl-1,4-dihydropyridines have also emerged as effective acylation reagents for N-heteroarenes under oxidative conditions mdpi.com.
These N-functionalization reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. For instance, a related compound, (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) pyrrolidine-2-carboxamide, highlights how N-acylation is utilized in the synthesis of biologically active molecules nih.gov.
Table 1: Examples of N-Functionalization Reactions on the Pyrrolidin-2-one Scaffold
| Reaction Type | Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(2,5-difluorophenyl)pyrrolidin-2-one |
| N-Arylation | Aryl halide, Cu or Pd catalyst, Ligand, Base | N-Aryl-4-(2,5-difluorophenyl)pyrrolidin-2-one |
| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-4-(2,5-difluorophenyl)pyrrolidin-2-one |
Modifications at the Phenyl Ring and its Effects on Reactivity
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the fluorine atoms deactivates the phenyl ring towards electrophilic attack. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation will be significantly slower compared to benzene. The fluorine atoms are ortho, para-directing; however, the strong deactivating effect means that forcing conditions would be required for substitution to occur, likely leading to a mixture of products.
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing fluorine atoms activate the phenyl ring for nucleophilic aromatic substitution masterorganicchemistry.comnih.govsemanticscholar.orgyoutube.comlibretexts.org. The presence of these groups stabilizes the negatively charged Meisenheimer complex intermediate that is formed during the reaction libretexts.org. This makes the displacement of one of the fluorine atoms by a strong nucleophile a feasible transformation, particularly at the positions ortho or para to the other fluorine atom. The rate of nucleophilic aromatic substitution is generally faster with fluorine as a leaving group compared to other halogens masterorganicchemistry.com.
The electronic effects of the difluorophenyl group also influence the reactivity of the pyrrolidin-2-one ring. The electron-withdrawing nature of the substituent can affect the acidity of the N-H proton and the electrophilicity of the carbonyl carbon.
Oxidation and Reduction Reactions of the Pyrrolidin-2-one Core
The pyrrolidin-2-one core possesses two key sites for redox transformations: the carbonyl group and the C-H bonds adjacent to the nitrogen atom.
Oxidation: The lactam ring is relatively resistant to oxidation. However, under forcing conditions or with specific catalysts, oxidation can occur. For instance, the aerobic oxidation of cyclic amines to their corresponding lactams can be catalyzed by ceria-supported nanogold osti.gov. While this reaction describes the formation of the lactam from the corresponding amine, it highlights the general stability of the lactam product under these oxidative conditions. Further oxidation of the lactam ring itself would likely require harsh conditions and could lead to ring-opening.
Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, converting the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation rsc.orgnih.govyoutube.commasterorganicchemistry.comyoutube.com. The reduction of N-aryl-pyrrolidin-2-ones with LiAlH4 can sometimes lead to more complex products depending on the reaction conditions and the nature of the substituents rsc.org. For example, the reduction of 1-methyl-pyrrolidin-2-one with a limited amount of LiAlH4 can yield dimeric structures rsc.org. The complete reduction of this compound would yield 4-(2,5-difluorophenyl)pyrrolidine.
Table 2: Summary of Oxidation and Reduction Reactions
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Oxidation | Strong Oxidizing Agents | Ring-opened products (under harsh conditions) |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | 4-(2,5-Difluorophenyl)pyrrolidine |
Cycloaddition and Other Pericyclic Reactions Involving the Pyrrolidin-2-one Scaffold
While the pyrrolidin-2-one scaffold is saturated, derivatization can introduce unsaturation, enabling participation in cycloaddition reactions.
Diels-Alder Reaction: For this compound to participate in a Diels-Alder reaction, it would first need to be converted into a derivative containing a diene or a dienophile. For example, the introduction of a vinyl group at the nitrogen atom or at the 3-position of the pyrrolidinone ring could create a dienophile that could then react with a conjugated diene to form a six-membered ring wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.com. The Diels-Alder reaction is a concerted [4+2] cycloaddition that is highly valuable for the stereocontrolled synthesis of cyclic systems wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups organic-chemistry.orglibretexts.orgyoutube.com.
1,3-Dipolar Cycloaddition: This type of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings wikipedia.orgorganic-chemistry.org. The pyrrolidin-2-one scaffold could be incorporated into a 1,3-dipole or a dipolarophile. For instance, an azomethine ylide could be generated from a derivative of this compound, which could then react with an alkene or alkyne to form a new pyrrolidine ring fused to the original scaffold nih.govrsc.org. These reactions are known for their high degree of regio- and stereoselectivity nih.govrsc.org.
Synthesis of Hybrid and Conjugate Structures Incorporating this compound
The this compound scaffold can serve as a building block for the synthesis of more complex hybrid and conjugate molecules with potential applications in medicinal chemistry and materials science. The functional handles on both the pyrrolidin-2-one ring and the phenyl ring allow for its incorporation into larger molecular frameworks.
One notable example of a therapeutic agent that contains a closely related moiety is Larotrectinib, a potent and selective inhibitor of tropomyosin receptor kinases (Trk) google.comepo.org. While Larotrectinib itself contains a 2-(2,5-difluorophenyl)pyrrolidine (B1325361) core rather than the pyrrolidin-2-one, its synthesis highlights the importance of this substituted pyrrolidine in drug design google.com.
The synthesis of hybrid molecules could involve linking the this compound unit to other pharmacophores or functional moieties. For example, it could be conjugated to other heterocyclic systems like quinoxalines or purines to create novel compounds with potential synergistic biological activities nih.govmdpi.com. The development of hybrid molecules is a common strategy in drug discovery to target multiple biological pathways or to improve the pharmacokinetic properties of a drug candidate mdpi.comnih.govmdpi.com.
The synthesis of such conjugates often relies on the functionalization strategies discussed in section 7.1, where the nitrogen atom of the pyrrolidin-2-one is used as a point of attachment for linkers that connect to other molecular fragments.
Polymorphism and Solid State Characteristics of 4 2,5 Difluorophenyl Pyrrolidin 2 One Derivatives
Identification and Characterization of Novel Crystalline Forms and Polymorphs
The discovery and characterization of different crystalline forms are fundamental to understanding and controlling the properties of a chemical compound. For derivatives of 4-(2,5-Difluorophenyl)pyrrolidin-2-one (B6255756), specific polymorphs have been identified and meticulously characterized using modern analytical techniques.
A notable example is a novel crystalline form of the hydrogen sulfate (B86663) salt of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a complex derivative. google.com This crystalline form, designated (I-HS), has been distinguished from its amorphous counterparts through X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). google.com
XRPD is a key technique for identifying crystalline structures, as different polymorphs produce distinct diffraction patterns. americanpharmaceuticalreview.comvscht.cz The crystalline form (I-HS) is characterized by a unique XRPD pattern with specific diffraction peaks at various 2θ angles. google.com
Interactive Table 1: XRPD Diffraction Peaks for Crystalline Form (I-HS) Below is a sortable and searchable table of the characteristic XRPD peaks for the crystalline form (I-HS) of the derivative.
| 2θ Angle (degrees) | Tolerance (± degrees) |
| 10.7 | 0.2 |
| 15.3 | 0.2 |
| 16.5 | 0.2 |
| 18.4 | 0.2 |
| 19.2 | 0.2 |
| 19.9 | 0.2 |
| 20.2 | 0.2 |
| 20.7 | 0.2 |
| 21.5 | 0.2 |
| 22.1 | 0.2 |
| 23.1 | 0.2 |
| 24.0 | 0.2 |
| 24.4 | 0.2 |
| 25.6 | 0.2 |
| 26.5 | 0.2 |
| 27.6 | 0.2 |
| 28.2 | 0.2 |
| 28.7 | 0.2 |
| 30.8 | 0.2 |
| 38.5 | 0.2 |
Data sourced from patent US9782414B2. google.com
Thermal analysis using DSC provides complementary information, revealing the energetic properties of the crystalline form. nih.gov The DSC thermogram for the (I-HS) form shows a distinct endothermic event, corresponding to its melting point. google.com
Interactive Table 2: Thermal Properties of Crystalline Form (I-HS) by DSC This table summarizes the key thermal characteristics observed for the crystalline form (I-HS).
| Thermal Property | Value | Unit |
| Onset to Maximum | ~193 to ~205 | ° Celsius |
| Heat of Melting | ~2.415 | mW |
Data sourced from patent US9782414B2. google.com
These characterization techniques provide a unique fingerprint for the crystalline form, allowing it to be distinguished from other solid-state forms. americanpharmaceuticalreview.com
Crystallization and Solid-State Engineering Strategies
The ability to control the crystallization process is essential for producing a desired polymorph. Solid-state engineering involves the design and control of crystal structures to achieve specific material properties. For the derivative (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, a specific process was developed to prepare its stable crystalline hydrogen sulfate salt (I-HS). google.com
The process involves dissolving the amorphous form of the compound in a suitable solvent system, followed by the addition of an anti-solvent to induce crystallization. The choice of solvents, temperature, and addition rate are critical parameters that influence which polymorphic form is produced. In one embodiment of the process, the amorphous compound is dissolved in methanol, and then isopropyl acetate (B1210297) is added. This mixture is seeded with crystals of the desired (I-HS) form and agitated, allowing the stable crystalline form to precipitate. The resulting solid is then isolated and dried.
This method demonstrates a controlled crystallization strategy to reliably produce a specific, stable polymorph, avoiding the formation of less desirable amorphous or other unstable crystalline forms. Such strategies are crucial in pharmaceutical manufacturing to ensure product consistency and quality.
Influence of Polymorphism on Material Properties and Stability
Different polymorphs of the same compound can exhibit significantly different physicochemical properties, which is a critical consideration in the development of pharmaceuticals. googleapis.com The choice of a specific polymorphic form can impact stability, solubility, dissolution rate, and even manufacturability. frontiersin.org
In the case of the 2-(2,5-difluorophenyl)pyrrolidine (B1325361) derivative, studies have compared the properties of the stable crystalline form (I-HS) with its amorphous solid form. google.com
Powder Properties: The flow characteristics of a powder are crucial for pharmaceutical manufacturing processes like tableting. The crystalline form (I-HS) was found to have "passable" flow characteristics based on Carr's Index and Hausner Ratio. In contrast, the amorphous form exhibited "very poor" flow. The significantly better flow properties of the crystalline material present a distinct advantage for the development and manufacturing of solid oral dosage forms. google.com
These findings underscore the importance of polymorphism in drug development. The selection of a stable crystalline form with favorable physical properties can lead to a more robust and manufacturable drug product with a predictable performance profile.
Q & A
Q. What are the recommended synthetic routes for 4-(2,5-difluorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
-
Methodological Answer : A common approach involves alkylation or nucleophilic substitution using 2,5-difluorobenzyl derivatives. For example, coupling 2-(bromomethyl)-1,4-difluorobenzene with pyrrolidin-2-one precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization includes adjusting stoichiometry (e.g., 1.1–1.3 equivalents of alkylating agent) and purification via HPLC (e.g., gradient: 60–80% MeOH/water, C18 column) to achieve >95% purity .
-
Key Parameters Table :
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | DMF or THF | 65–80% |
| Base | K₂CO₃ or Cs₂CO₃ | — |
| Temperature | 80–100°C | — |
| Purification | Reverse-phase HPLC | >95% purity |
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., para-fluorine atoms cause distinct coupling in aromatic protons). For the pyrrolidinone ring, δ ~2.5–3.5 ppm (CH₂) and δ ~4.2 ppm (NH) are typical .
- X-ray Crystallography : Monoclinic (C2/c) crystal systems are common. Unit cell parameters (e.g., a = 24.506 Å, β = 121.963°) and hydrogen bonding networks (e.g., O1–C22–N1 interactions) confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Use enzyme inhibition assays (e.g., DPP-4 or kinase targets) at 1–10 µM concentrations. For receptor-binding studies, competitive radioligand assays (e.g., ³H-labeled antagonists) with HEK293 cells expressing GPCRs. Data normalization to controls (e.g., sitagliptin for DPP-4) is critical .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodological Answer :
- Modifications : Introduce substituents at the pyrrolidinone nitrogen (e.g., methyl, acetyl) or fluorophenyl ring (e.g., chloro, methoxy) to assess steric/electronic effects.
- Assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., DPP-4 inhibition). For example, replacing 2,5-difluorophenyl with 3,4-difluorophenyl reduces potency by ~30%, suggesting para-fluorine positions are critical .
Q. How should researchers address contradictions in synthetic yield or purity data between batches?
- Methodological Answer :
- Analytical Triangulation : Combine HPLC (purity), LC-MS (mass confirmation), and ¹⁹F NMR (fluorine content). For example, a batch with 85% HPLC purity but anomalous ¹⁹F signals may contain fluorinated byproducts.
- Process Controls : Monitor reaction intermediates via TLC or inline IR spectroscopy to identify incomplete alkylation or hydrolysis steps .
Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior in solution?
- Methodological Answer :
- VT-NMR (Variable Temperature) : Reveal conformational flexibility of the pyrrolidinone ring (e.g., coalescence of CH₂ signals at >100°C).
- NOESY/ROESY : Detect through-space interactions between the fluorophenyl group and pyrrolidinone protons, confirming preferred rotameric states .
Q. What strategies improve in vivo pharmacokinetics of this compound?
- Methodological Answer :
- Prodrug Design : Mask the pyrrolidinone NH with acyloxymethyl groups to enhance oral bioavailability.
- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., CYP3A4-mediated oxidation). Fluorine substitution at specific positions can reduce metabolic clearance .
Data Contradiction Analysis Example
Issue : Discrepancy in reported DPP-4 inhibition IC₅₀ values (e.g., 50 nM vs. 120 nM).
Resolution :
Verify assay conditions (pH, buffer composition, enzyme source).
Check compound purity via orthogonal methods (e.g., LC-MS vs. elemental analysis).
Test enantiomeric purity if chiral centers exist (e.g., (R)- vs. (S)-isomers using chiral HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
